

3-Amino-6-bromopyrazine-2-carbonitrile

molecular weight and formula

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Compound of Interest

Compound Name: 3-Amino-6-bromopyrazine-2-carbonitrile

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An In-depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbonitrile

For researchers, scientists, and professionals in drug development, **3-Amino-6-bromopyrazine-2-carbonitrile** is a key heterocyclic building block. Its unique structure, featuring amino, bromo, and nitrile functional groups, makes it a versatile intermediate for synthesizing a wide range of bioactive molecules. This guide provides a comprehensive overview of its chemical properties and a detailed experimental protocol for its application in synthetic chemistry.

Core Properties of 3-Amino-6-bromopyrazine-2-carbonitrile

The fundamental properties of this compound are summarized below, compiled from various chemical suppliers and databases.

Property	Data	Citations
Molecular Formula	C ₅ H ₃ BrN ₄	[1][2][3][4][5]
Molecular Weight	199.01 g/mol	[2][3][5][6]
CAS Number	17231-51-5	[1][2][4][7]
Appearance	Yellow crystalline powder	[2]
Purity	Typically ≥95% to 98%	[1][2][5]
Storage	Recommended at 0-8°C	[2]

Synthetic Applications and Experimental Protocol

3-Amino-6-bromopyrazine-2-carbonitrile is widely utilized as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.[2] It also serves as a building block for novel pesticides and herbicides in agricultural chemistry.[2]

A common and powerful application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This enables the introduction of various aryl groups at the 6-position of the pyrazine ring, leading to a diverse library of derivatives.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol details a typical procedure for the Suzuki-Miyaura cross-coupling of **3-Amino-6-bromopyrazine-2-carbonitrile** with an arylboronic acid.[8][9]

Objective: To synthesize a 3-amino-6-arylpyrazine-2-carbonitrile derivative.

Materials:

- **3-Amino-6-bromopyrazine-2-carbonitrile** (1.0 eq.)
- Arylboronic acid (1.2 eq.)
- Palladium catalyst, e.g., Pd(dppf)Cl₂ (0.05 eq.)

- Base, e.g., Sodium carbonate (Na_2CO_3) (2.0 eq.)
- Degassed solvents: 1,4-dioxane and water (4:1 v/v)
- Microwave vial
- Nitrogen gas supply

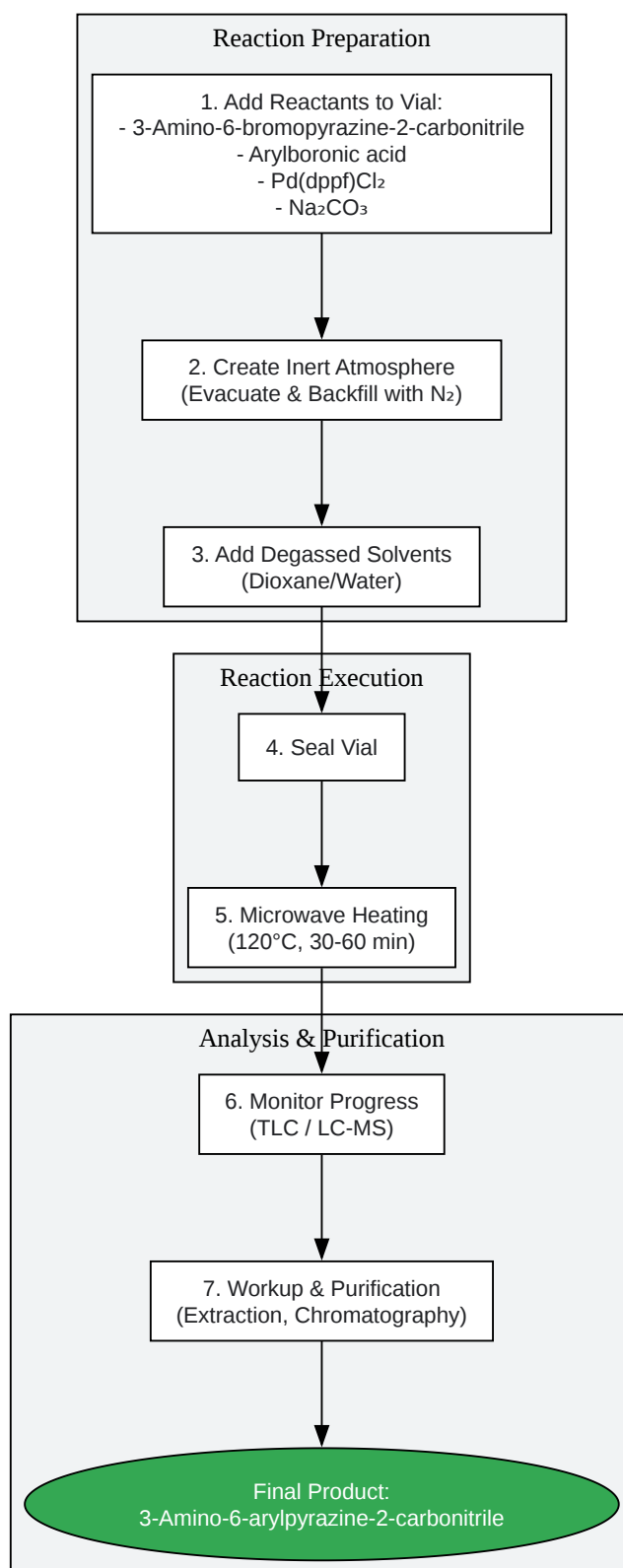
Procedure:

- To a microwave vial, add **3-Amino-6-bromopyrazine-2-carbonitrile** (1.0 eq.), the desired arylboronic acid (1.2 eq.), $\text{Pd}(\text{dppf})\text{Cl}_2$ (0.05 eq.), and sodium carbonate (2.0 eq.).^[8]
- Evacuate the vial and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.^[8]
- Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).^[8]
- Seal the vial tightly.
- Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.^[8]
- Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[8]
- Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

This protocol allows for the efficient generation of a library of 3-amino-6-arylpyrazine-2-carbonitrile derivatives for further investigation in drug discovery and agrochemical research.

Experimental Workflow Visualization

The logical flow of the Suzuki-Miyaura cross-coupling reaction is depicted in the diagram below.



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Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

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